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Compound of Interest

Compound Name: Boc-DL-m-tyrosine

Cat. No.: B1338370

An In-depth Technical Guide to the Physicochemical Characteristics of Boc-DL-m-tyrosine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-tert-butoxycarbonyl-DL-meta-tyrosine (Boc-DL-m-tyrosine) is a protected, non-
proteinogenic amino acid derivative. It serves as a crucial building block in synthetic organic
chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. The presence
of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for the
controlled and sequential formation of peptide bonds, making it an invaluable tool in Solid-
Phase Peptide Synthesis (SPPS).

The "DL" designation indicates that the compound is a racemic mixture of both the D and L
enantiomers. The "meta" position of the hydroxyl group on the phenyl ring, as opposed to the
"para" position in natural tyrosine, confers unique structural and electronic properties. This
modification can lead to peptides and peptidomimetics with altered receptor binding affinities,
specificities, and enhanced stability against enzymatic degradation.[1] This guide provides a
comprehensive overview of the core physicochemical properties, experimental protocols for its
synthesis and characterization, and its applications in research and drug development.

Physicochemical Properties
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Boc-DL-m-tyrosine is typically a white to off-white crystalline powder.[2] The Boc protecting
group enhances its stability and solubility in common organic solvents, which is advantageous
for synthetic applications.[2]

A summary of its key physicochemical data is presented below.

Property Value Reference
CAS Number 174732-96-8 [3]
Molecular Formula C14H19NOs

Molecular Weight 281.3 g/mol

Appearance White to off-white powder [1]

Data not available for the
Melting Point specific m-isomer; Boc-L- [4][5]
tyrosine melts at 133-135 °C.

Soluble in organic solvents
- such as methanol, DMSO, and
Solubility _ ) ] [1]12]
ethanol; sparingly soluble in

water.

[0]2°/D = 0° (as a racemic DL-
) ] mixture). For comparison, Boc-
Optical Rotation o ]
DL-tyrosineis 0 £ 1° (c=1in

Dioxane).

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of Boc-DL-m-tyrosine.
While specific spectra for the DL-m isomer are not readily published, the following tables
provide expected characteristic signals based on its structure and data from closely related
analogues like Boc-L-tyrosine.[6][7]

Table 2.1: Expected *H NMR Spectral Data (Solvent: CDCls or MeOD)
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Expected Chemical

Protons . Multiplicity Integration
Shift (6) ppm

Aromatic 6.6-7.2 m 4H

-NH (Amide) ~5.0 dorbrs 1H

-CH (a-proton) ~4.5 m 1H

-CHz- (B-protons) 29-32 m 2H

-C(CHs)s (Boc) ~1.4 s 9H

Table 2.2: Expected 3C NMR Spectral Data (Solvent: CDCIs or MeOD)

Carbon Expected Chemical Shift (d) ppm
C=0 (Carboxylic Acid) ~175

C=0 (Boc) ~156

Aromatic C-OH ~157

Aromatic C-H/C-C 115-138

C (Boc Quaternary) ~80

Ca ~57

CB ~37

C(CHs)s (Boc) ~28

Table 2.3: Expected FT-IR Spectral Data (Method: KBr Pellet)
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Expected Absorption Band

Functional Group Description
(cm™)
O-H Stretch 3300 - 2500 (broad) Carboxylic acid
O-H Stretch 3600 - 3300 Phenolic
N-H Stretch ~3350 Urethane
C-H Stretch 3050 - 3000 Aromatic
C-H Stretch 2980 - 2930 Aliphatic (Boc & backbone)
C=0 Stretch ~1710 Carboxylic acid dimer
C=0 Stretch ~1690 Urethane (Boc group)
C=C sStretch 1600, 1500, 1450 Aromatic ring

Experimental Protocols

Detailed methodologies are critical for the successful synthesis, purification, and
characterization of Boc-DL-m-tyrosine.

Synthesis of Boc-DL-m-tyrosine

This protocol describes the N-protection of DL-m-tyrosine using di-tert-butyl dicarbonate
((Boc)20).[7][8]

Materials:

DL-m-tyrosine

Di-tert-butyl dicarbonate ((Boc)20)

Sodium hydroxide (NaOH) or Triethylamine (TEA)

Dioxane and Water (or THF and Water)

Ethyl acetate
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e 1 M Hydrochloric acid (HCI)

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
Procedure:

 Dissolution: Dissolve DL-m-tyrosine (1 equivalent) in a 1:1 mixture of dioxane and 1 M
agueous NaOH (2.5 equivalents). Stir the mixture at room temperature until a clear solution
is obtained.

e Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

e Boc-Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in
dioxane dropwise to the cooled reaction mixture over 30 minutes.

» Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir
vigorously for 18-24 hours. Monitor the reaction progress using thin-layer chromatography
(TLC).

o Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane.
Dilute the remaining aqueous solution with water and wash with ethyl acetate (2 x 50 mL) to
remove unreacted (Boc)20 and other non-polar impurities.

 Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the
slow addition of 1 M HCI. A white precipitate of the product should form.

o Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x 100
mL).

e Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over
anhydrous MgSOa. Filter the drying agent and evaporate the solvent under reduced pressure
to yield the crude product, typically as a white foam or solid.[7]

 Purification: Purify the crude product by recrystallization from a suitable solvent system, such
as ethyl acetate/hexane, to obtain pure Boc-DL-m-tyrosine.
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Characterization Protocols

1H and 13C NMR Spectroscopy:

o Sample Preparation: Dissolve 5-10 mg of the purified Boc-DL-m-tyrosine in approximately
0.7 mL of a suitable deuterated solvent (e.g., CDClIs, MeOD, or DMSO-de) in an NMR tube.

» Data Acquisition: Acquire the spectra on a 300 MHz or higher NMR spectrometer. Use
standard parameters for *H and 3C{tH} acquisitions.

FT-IR Spectroscopy (KBr Pellet Method):[6]

e Sample Preparation: Grind 1-2 mg of the dry, purified product with ~150 mg of dry,
spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine,
homogeneous powder is formed.

» Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure
(8-10 tons) to form a translucent pellet.

» Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and record
the spectrum, typically from 4000 to 400 cm™1.

Applications in Research and Drug Development

Boc-DL-m-tyrosine is primarily used as a specialized building block in the synthesis of
peptides and other complex organic molecules.

Role in Peptide Synthesis

The Boc group provides temporary protection of the a-amino group, which is essential for the
stepwise elongation of a peptide chain in Solid-Phase Peptide Synthesis (SPPS).[9] The use of
an unnatural amino acid like m-tyrosine allows for the creation of novel peptides with potentially
enhanced properties such as increased resistance to proteolysis, which can improve in-vivo
half-life.[1] The workflow for incorporating a Boc-protected amino acid in SPPS follows a well-
defined cycle.
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Peptide-Resin
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(TFA in DCM)
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(DIEA in DCM/DMF)

Repeat Cycle

3. Coupling
(Boc-AA, Coupling Agent)

Elongated (n+1) Peptide-Resin

Click to download full resolution via product page

Caption: General workflow for one cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Utility in Drug Discovery
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The incorporation of unnatural amino acids is a key strategy in medicinal chemistry to develop
peptide-based therapeutics with improved pharmacological profiles.[10] Modifying a lead
peptide sequence with Boc-DL-m-tyrosine in place of a natural amino acid can influence its
conformation, receptor binding, and metabolic stability. This allows for a systematic exploration
of the structure-activity relationship (SAR) to optimize drug candidates for potency, selectivity,
and durability.

Lead Peptide
(Natural AAs)

SAR Exploration

Analogue Synthesis
(Incorporate Boc-DL-m-Tyr)

In Vitro Screening
(Binding, Activity)

mproved Profile
Lead Optimization

|
Further Refinement
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Drug Candidate
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Caption: Conceptual drug discovery workflow using unnatural amino acids for lead
optimization.

Conclusion

Boc-DL-m-tyrosine is a synthetically valuable derivative of tyrosine, distinguished by its Boc-
protected amine and the meta-position of its hydroxyl group. Its well-defined physicochemical
properties and the established protocols for its synthesis and incorporation make it a powerful
tool for researchers. Its primary application lies in the construction of novel peptides and
peptidomimetics, enabling the systematic modification of biological molecules to enhance their
therapeutic potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1338370#physicochemical-characteristics-of-boc-dl-
m-tyrosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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